N'-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide can be achieved through several methods. One common approach involves the oxidation of 2,3-dihydro-1-benzofuran-2-carboxylic acid using oxidizing agents such as potassium permanganate . Another method includes the use of photochemical reactions to construct the benzofuran ring .
Industrial Production Methods: Industrial production methods for N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines . Additionally, it is used in the development of new pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
The mechanism of action of N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in cell growth and proliferation, thereby inhibiting their activity . This interaction can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide include other benzofuran derivatives such as 2,3-dihydro-1-benzofuran-5-carboximidamide and 2,3-dihydro-1-benzofuran-2-carboxylic acid .
Uniqueness: What sets N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide apart from other similar compounds is its unique structure, which allows it to interact with a specific set of molecular targets. This specificity can result in more potent biological activities and fewer side effects compared to other benzofuran derivatives .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N'-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C9H10N2O2/c10-9(11-12)8-5-6-3-1-2-4-7(6)13-8/h1-4,8,12H,5H2,(H2,10,11) |
InChI Key |
BBZRWNRTKULHLM-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C21)/C(=N/O)/N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=NO)N |
Origin of Product |
United States |
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